

Cathepsin D and E: A Comprehensive Technical Guide to Tissue Expression and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cathepsin D (CTSD) and Cathepsin E (CTSE), two critical aspartic proteases, with a focus on their expression across various human tissues. This document is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative expression data, and insights into their roles in key signaling pathways.

Introduction to Cathepsin D and Cathepsin E

Cathepsin D and Cathepsin E are members of the peptidase A1 family of aspartic proteases. While both are involved in the proteolytic degradation of proteins, they exhibit distinct tissue distribution patterns and play specific roles in various physiological and pathological processes.

Cathepsin D (CTSD) is a ubiquitously expressed lysosomal protease involved in protein turnover, activation of precursors of bioactive proteins, and programmed cell death.[1] Its dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders.

Cathepsin E (CTSE) has a more restricted tissue distribution compared to Cathepsin D. It is predominantly found in immune cells, the gastrointestinal tract, and lymphoid tissues.[2] CTSE plays a crucial role in the processing of antigens for presentation by MHC class II molecules, a key step in initiating an adaptive immune response.[3][4]



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Quantitative Expression of Cathepsin D and E in Human Tissues

The following tables summarize the quantitative gene expression levels of CTSD and CTSE in various human tissues, as sourced from the Genotype-Tissue Expression (GTEx) project. The data is presented in Transcripts Per Million (TPM), providing a normalized measure of gene expression.

Table 1: Gene Expression of CTSD (Cathepsin D) in Human Tissues (GTEx)





Tissue	Median TPM
Adipose - Subcutaneous	165.4
Adipose - Visceral (Omentum)	148.2
Adrenal Gland	288.9
Artery - Aorta	101.9
Artery - Coronary	115.6
Artery - Tibial	129.7
Bladder	231.5
Brain - Amygdala	210.3
Brain - Anterior cingulate cortex (BA24)	198.7
Brain - Caudate (basal ganglia)	185.4
Brain - Cerebellar Hemisphere	120.1
Brain - Cerebellum	115.3
Brain - Cortex	199.8
Brain - Frontal Cortex (BA9)	205.1
Brain - Hippocampus	192.6
Brain - Hypothalamus	175.4
Brain - Nucleus accumbens (basal ganglia)	189.2
Brain - Putamen (basal ganglia)	188.7
Brain - Spinal cord (cervical c-1)	160.3
Brain - Substantia nigra	215.8
Breast - Mammary Tissue	98.7
Cells - EBV-transformed lymphocytes	254.1
Cells - Transformed fibroblasts	298.7







Cervix - Ectocervix	155.4
Cervix - Endocervix	142.8
Colon - Sigmoid	135.2
Colon - Transverse	140.1
Esophagus - Gastroesophageal Junction	128.9
Esophagus - Mucosa	110.5
Esophagus - Muscularis	85.4
Fallopian Tube	180.2
Heart - Atrial Appendage	112.7
Heart - Left Ventricle	125.3
Kidney - Cortex	210.6
Liver	150.8
Lung	195.3
Minor Salivary Gland	145.9
Muscle - Skeletal	65.2
Nerve - Tibial	130.1
Ovary	198.5
Pancreas	130.7
Pituitary	220.4
Prostate	185.6
Skin - Not Sun Exposed (Suprapubic)	120.3
Skin - Sun Exposed (Lower leg)	135.8
Small Intestine - Terminal Ileum	142.1
Spleen	280.9



Stomach	175.4
Testis	95.1
Thyroid	160.2
Uterus	170.8
Vagina	165.3
Whole Blood	90.7

Table 2: Gene Expression of CTSE (Cathepsin E) in Human Tissues (GTEx)



Tissue	Median TPM
Adipose - Subcutaneous	0.2
Adipose - Visceral (Omentum)	0.3
Adrenal Gland	0.5
Artery - Aorta	0.4
Artery - Coronary	0.4
Artery - Tibial	0.5
Bladder	2.1
Brain - Amygdala	0.1
Brain - Anterior cingulate cortex (BA24)	0.1
Brain - Caudate (basal ganglia)	0.1
Brain - Cerebellar Hemisphere	0.1
Brain - Cerebellum	0.1
Brain - Cortex	0.1
Brain - Frontal Cortex (BA9)	0.1
Brain - Hippocampus	0.1
Brain - Hypothalamus	0.1
Brain - Nucleus accumbens (basal ganglia)	0.1
Brain - Putamen (basal ganglia)	0.1
Brain - Spinal cord (cervical c-1)	0.1
Brain - Substantia nigra	0.1
Breast - Mammary Tissue	0.2
Cells - EBV-transformed lymphocytes	15.8
Cells - Transformed fibroblasts	0.3







Cervix - Ectocervix	0.4
Cervix - Endocervix	0.4
Colon - Sigmoid	1.2
Colon - Transverse	1.3
Esophagus - Gastroesophageal Junction	1.5
Esophagus - Mucosa	1.1
Esophagus - Muscularis	0.3
Fallopian Tube	0.6
Heart - Atrial Appendage	0.3
Heart - Left Ventricle	0.3
Kidney - Cortex	0.8
Liver	0.4
Lung	3.5
Minor Salivary Gland	0.7
Muscle - Skeletal	0.1
Nerve - Tibial	0.2
Ovary	0.6
Pancreas	0.4
Pituitary	0.4
Prostate	0.5
Skin - Not Sun Exposed (Suprapubic)	0.3
Skin - Sun Exposed (Lower leg)	0.4
Small Intestine - Terminal Ileum	1.8
Spleen	25.7



Stomach	45.2
Testis	0.2
Thyroid	0.3
Uterus	0.5
Vagina	0.6
Whole Blood	2.3

Key Signaling Pathways Cathepsin D in Apoptosis

Cathepsin D is a key player in the intrinsic pathway of apoptosis.[5][6] Upon receiving an apoptotic stimulus, Cathepsin D can be released from the lysosome into the cytosol. In the cytosol, it can cleave Bid to truncated Bid (tBid), which in turn activates Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[7]



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Cathepsin D's role in the intrinsic apoptosis pathway.

Cathepsin E in MHC Class II Antigen Processing

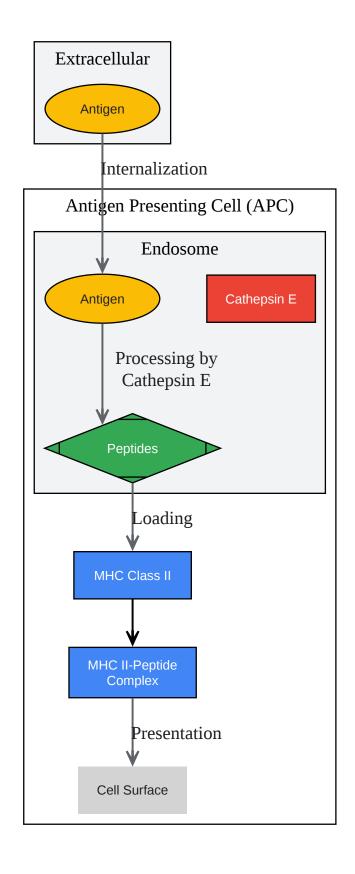
Cathepsin E is essential for the processing of exogenous antigens that are presented to CD4+ T helper cells via the MHC class II pathway.[4] After an antigen-presenting cell (APC) internalizes an antigen, it is degraded into smaller peptides within endosomal compartments. Cathepsin E, located in these endosomes, plays a key role in this degradation process,

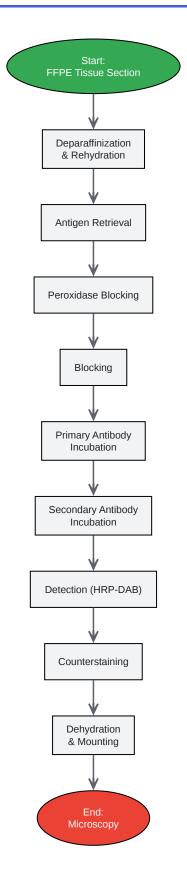


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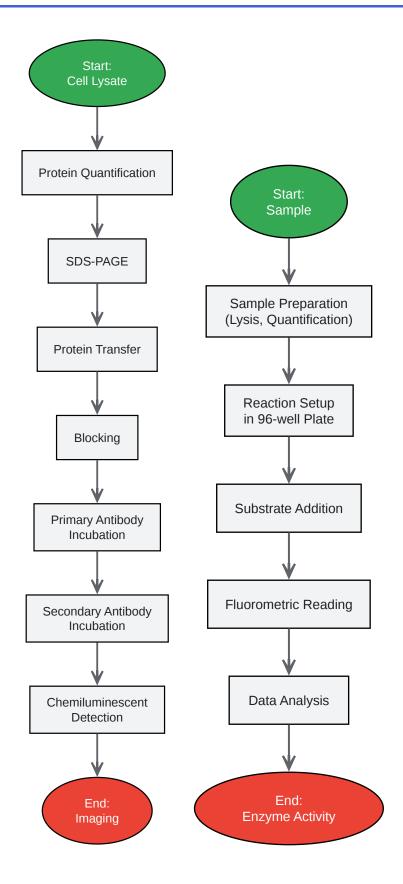
generating peptides that can bind to MHC class II molecules for presentation on the cell surface.











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